molecular formula C14H17ClFNO2S B2839945 2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide CAS No. 2034484-41-6

2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide

Cat. No.: B2839945
CAS No.: 2034484-41-6
M. Wt: 317.8
InChI Key: AUCKATQTMMNJGE-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is a synthetic organic compound that features a benzamide core substituted with chloro and fluoro groups, as well as a tetrahydro-2H-pyran-4-ylthioethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzamide Core: The starting material, 2-chloro-4-fluoroaniline, undergoes acylation with an appropriate acyl chloride to form the benzamide core.

    Thioether Formation: The benzamide is then reacted with 2-(tetrahydro-2H-pyran-4-yl)ethanethiol under basic conditions to form the thioether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro substituents on the benzamide core can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone, and reduced back to the thioether.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Nucleophilic Substitution: Substituted benzamides with different nucleophiles.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide: can be compared with other benzamide derivatives that have different substituents on the benzene ring or different thioether linkages.

    Other Thioether-Containing Benzamides: Compounds with similar thioether linkages but different aromatic cores.

Uniqueness

    Substituent Effects: The presence of both chloro and fluoro substituents on the benzamide core can significantly influence the compound’s reactivity and interaction with biological targets.

    Thioether Linkage: The tetrahydro-2H-pyran-4-ylthioethyl moiety provides unique steric and electronic properties that can affect the compound’s behavior in chemical and biological systems.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO2S/c15-13-9-10(16)1-2-12(13)14(18)17-5-8-20-11-3-6-19-7-4-11/h1-2,9,11H,3-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCKATQTMMNJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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